Tris(trimethylsiloxy)silane

Catalog No.
S1535986
CAS No.
1873-89-8
M.F
C9H27O3Si4
M. Wt
295.65 g/mol
Availability
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Tris(trimethylsiloxy)silane

CAS Number

1873-89-8

Product Name

Tris(trimethylsiloxy)silane

Molecular Formula

C9H27O3Si4

Molecular Weight

295.65 g/mol

InChI

InChI=1S/C9H27O3Si4/c1-14(2,3)10-13(11-15(4,5)6)12-16(7,8)9/h1-9H3

InChI Key

XAASNKQYFKTYTR-UHFFFAOYSA-N

SMILES

C[Si](C)(C)O[Si](O[Si](C)(C)C)O[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)O[Si](O[Si](C)(C)C)O[Si](C)(C)C

TTMSS is a colorless liquid with the chemical formula (CH3)3SiO)3SiH. It belongs to a class of compounds called organosilicon compounds, which contain both organic (carbon-based) and inorganic (silicon-based) moieties []. TTMSS is synthesized in laboratories and is not found naturally.

Its significance lies in its unique combination of properties. The bulky trimethylsiloxy groups ((CH3)3SiO) attached to the central silicon atom make TTMSS sterically hindered, meaning it resists interactions with other molecules. Additionally, the presence of a silicon-bound hydrogen (Si-H) makes it reactive towards various functional groups []. This combination makes TTMSS a versatile starting material for organic and inorganic synthesis.


Molecular Structure Analysis

TTMSS has a tetrahedral structure around the central silicon atom. Three trimethylsiloxy groups occupy three of the bonding sites, while the fourth is bonded to a hydrogen atom. The Si-O bonds are strong and polar, while the Si-H bond is weaker and more reactive []. The bulky trimethylsiloxy groups create a steric hindrance effect, influencing how other molecules can interact with the central silicon [].


Chemical Reactions Analysis

Synthesis

TTMSS is typically synthesized by the hydrosilylation reaction of hexamethyldisiloxane ((CH3)3Si)2O with chlorotrimethylsilane (ClSi(CH3)3) using a platinum catalyst [].

(CH3)3SiOSi(CH3)3 + 2 ClSi(CH3)3 → [(CH3)3SiO]3SiH + 2 Si(CH3)3Cl

Reactions

Due to the reactive Si-H bond, TTMSS can participate in various reactions, including:

  • Dehydrogenation: TTMSS can react with dehydrogenation catalysts to lose its hydrogen atom and form a Si-Si bond, creating disilanes [].
  • Hydrosilylation: The Si-H bond can react with unsaturated bonds (C=C or C=O) to add a silicon atom across the double bond [].
  • Silylation: TTMSS can react with alcohols or phenols to replace a hydroxyl group (OH) with a trimethylsiloxy group (OSi(CH3)3).

Physical and Chemical Properties

  • Melting point: -42 °C []
  • Boiling point: 162-164 °C []
  • Density: 0.82 g/cm³ []
  • Solubility: Soluble in most organic solvents, insoluble in water []
  • Stability: Relatively stable under dry conditions, but moisture sensitive and can decompose in the presence of water [].

Precursor for Silicone Synthesis

TTMSS can act as a precursor for the synthesis of various silicone materials. Silicones are polymers with alternating silicon and oxygen atoms in the backbone chain. The trimethylsiloxy groups (Si(OCH₃)₃) in TTMSS can be readily hydrolyzed to generate silanol (Si-OH) functionalities. These silanols can then undergo condensation reactions to form Si-O-Si linkages, leading to the formation of silicone polymers [1]. The specific properties of the resulting silicone can be tailored by controlling the reaction conditions and incorporating different functional groups into the TTMSS molecule.

[1] ""

Surface Modification

TTMSS can be used for surface modification of various materials, including glass, ceramics, and polymers. The silanol groups formed through hydrolysis can react with hydroxyl groups (OH) present on the surface of these materials, creating a strong covalent bond. This process can improve the adhesion between different materials, enhance hydrophobicity (water repellency), or introduce new functionalities onto the surface [2]. TTMSS is particularly advantageous for surface modification due to its volatility, which allows for easy processing through techniques like vapor deposition.

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Organic Synthesis

TTMSS finds applications in organic synthesis as a silylating agent. Silylation involves introducing a silicon-containing group (SiR₃, where R is an organic group) into a molecule. TTMSS can react with various organic functionalities like alcohols (OH) and amines (NH₂) to form the corresponding silyl ethers (Si-O-R) and silyl amines (Si-NHR), respectively. These silylated derivatives often exhibit improved stability, volatility, and chromatographic properties compared to the parent molecules, making them easier to purify and analyze [3].

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GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

1873-89-8

Wikipedia

1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)trisiloxane

Dates

Modify: 2023-08-15

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